An In-Depth Technical Guide to 3'-Methyl-biphenyl-4-methanamine HCl for Advanced Research
An In-Depth Technical Guide to 3'-Methyl-biphenyl-4-methanamine HCl for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3'-Methyl-biphenyl-4-methanamine hydrochloride, a biphenyl derivative of significant interest in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and extrapolating from the known properties of structurally related compounds, this document offers field-proven insights into its chemical characteristics, potential applications, and handling protocols.
Molecular Architecture and Core Chemical Properties
3'-Methyl-biphenyl-4-methanamine HCl belongs to the class of biphenyl compounds, which are characterized by two phenyl rings linked by a single carbon-carbon bond. The specific substitution pattern of this molecule—a methyl group at the 3' position and a methanamine hydrochloride group at the 4 position—imparts a unique combination of lipophilicity and hydrophilicity, influencing its solubility, reactivity, and biological interactions.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source |
| Chemical Name | 3'-Methyl-biphenyl-4-methanamine hydrochloride | - |
| CAS Number | 1226422-10-1 | [1][2] |
| Molecular Formula | C₁₄H₁₆ClN | [1] |
| Molecular Weight | 233.74 g/mol | [2] |
| Purity | Typically ≥97% | [2] |
| Canonical SMILES | CC1=CC=CC(C2=CC=C(CN)C=C2)=C1.Cl | [2] |
| InChI Key | OVGUTBNQWWRXDB-UHFFFAOYSA-N | [2] |
While experimental data for some physical properties of 3'-Methyl-biphenyl-4-methanamine HCl is not publicly available, we can infer certain characteristics based on its structure and data from similar compounds. The hydrochloride salt form is expected to enhance its solubility in aqueous media compared to the free base. The biphenyl core contributes to its thermal stability.
Strategic Synthesis Pathway: A Two-Step Approach
The synthesis of 3'-Methyl-biphenyl-4-methanamine HCl can be efficiently achieved through a well-established two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitrile. This approach offers high yields and good functional group tolerance.
Step 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Core Formation
The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids or esters.[3][4][5] In this specific application, a suitable 4-halobenzonitrile (e.g., 4-bromobenzonitrile or 4-chlorobenzonitrile) is coupled with 3-methylphenylboronic acid.
Diagram 1: Suzuki-Miyaura Coupling Reaction
Caption: Palladium-catalyzed formation of the biphenyl nitrile intermediate.
Experimental Protocol: Synthesis of 3'-Methyl-biphenyl-4-carbonitrile
-
Reaction Setup: To a reaction vessel, add 3-methylphenylboronic acid (1.2 equivalents), 4-halobenzonitrile (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a suitable base like potassium carbonate or sodium carbonate (2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3'-Methyl-biphenyl-4-carbonitrile.
Step 2: Reduction of the Nitrile to the Primary Amine
The second crucial step is the reduction of the nitrile group of 3'-Methyl-biphenyl-4-carbonitrile to the corresponding primary amine, (3'-Methyl-[1,1'-biphenyl]-4-yl)methanamine. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common.[6][7][8]
Diagram 2: Nitrile Reduction to Amine
Caption: Conversion of the nitrile to the final amine hydrochloride salt.
Experimental Protocol: Reduction and Salt Formation
-
Using Lithium Aluminum Hydride (LiAlH₄):
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
-
Addition of Nitrile: Slowly add a solution of 3'-Methyl-biphenyl-4-carbonitrile in the same dry solvent to the LiAlH₄ suspension at 0°C.
-
Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution. Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Salt Formation: Dry the organic extract, concentrate it, and dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate). Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent to precipitate the desired 3'-Methyl-biphenyl-4-methanamine HCl. Collect the solid by filtration and dry under vacuum.
-
-
Using Catalytic Hydrogenation:
-
Reaction Setup: Dissolve 3'-Methyl-biphenyl-4-carbonitrile in a suitable solvent like ethanol or methanol, and add a catalyst such as Raney nickel or palladium on carbon (Pd/C).
-
Hydrogenation: Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50-100 psi) at room temperature or with gentle heating.
-
Work-up and Salt Formation: After the reaction is complete (as monitored by the cessation of hydrogen uptake), filter off the catalyst. The resulting solution of the free amine can be directly converted to the hydrochloride salt as described above.
-
Spectroscopic and Analytical Characterization (Inferred)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (multiplets in the range of ~7.0-7.8 ppm).- Methylene protons adjacent to the amine (a singlet or broad singlet around ~3.8-4.2 ppm).- Methyl protons on the biphenyl ring (a singlet around ~2.3-2.5 ppm).- Amine protons (a broad singlet, chemical shift can vary depending on concentration and solvent). |
| ¹³C NMR | - Aromatic carbons (multiple signals in the range of ~120-145 ppm).- Methylene carbon (a signal around ~40-45 ppm).- Methyl carbon (a signal around ~20-22 ppm). |
| IR Spectroscopy | - N-H stretching of the primary amine salt (broad band in the region of ~2400-3200 cm⁻¹).- C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹).- C=C stretching of the aromatic rings (~1450-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) for the free base (C₁₄H₁₅N) at m/z ≈ 197.12. |
Potential Applications in Drug Discovery and Materials Science
The biphenyl methanamine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[9][10][11][12]
-
Central Nervous System (CNS) Agents: Substituted biphenyl compounds have been investigated as anticonvulsants, with some demonstrating potent activity by modulating voltage-gated sodium channels.[9] The structural features of 3'-Methyl-biphenyl-4-methanamine HCl make it a candidate for exploration in this area.
-
Anti-inflammatory and Analgesic Agents: Biphenyl derivatives are known to possess anti-inflammatory and analgesic properties.[10][11] Further investigation into the biological activity of this compound in relevant assays is warranted.
-
Receptor Ligands: The biphenyl scaffold can be tailored to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[13] This compound could serve as a valuable building block for the synthesis of more complex molecules with specific receptor affinities.
-
Materials Science: Biphenyl derivatives are utilized in the development of liquid crystals and other advanced materials. The specific substitution pattern of 3'-Methyl-biphenyl-4-methanamine HCl could lead to interesting photophysical or electronic properties.
Diagram 3: Potential Research Applications
Caption: Potential avenues for research and development.
Safety, Handling, and Stability
As with any chemical compound, proper safety precautions should be observed when handling 3'-Methyl-biphenyl-4-methanamine HCl. Safety data sheets (SDS) for structurally similar compounds recommend the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15][16][17][18]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, maintaining an inert atmosphere is recommended to prevent degradation. Amine hydrochlorides are generally more stable than their free base counterparts.
-
Stability: While specific stability data is unavailable, amine hydrochloride salts are typically stable under recommended storage conditions.[19][20] Stability studies should be conducted under various conditions (temperature, humidity, light) to establish a re-test period or shelf life, following ICH guidelines.[1][21][22]
Conclusion
3'-Methyl-biphenyl-4-methanamine HCl is a versatile chemical entity with significant potential for application in both academic and industrial research. Its synthesis is achievable through robust and well-documented chemical transformations. While a comprehensive experimental characterization is yet to be publicly detailed, its structural similarity to pharmacologically active compounds suggests it is a promising candidate for further investigation in drug discovery programs and a valuable building block in the synthesis of novel materials. This guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule.
References
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SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. The Royal Society of Chemistry. [Link]
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Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]
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Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. [Link]
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COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. European Medicines Agency. [Link]
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(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [Link]
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Physical and Chemical Stability of Hydromorphone Hydrochloride 1.5 and 80 mg/mL Packaged in Plastic Syringes. PubMed. [Link]
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